

Unlocking the Therapeutic Potential of CGP52411: An In-Depth Technical Guide

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Compound of Interest

Compound Name: CGP52411

Cat. No.: B1668516

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Abstract

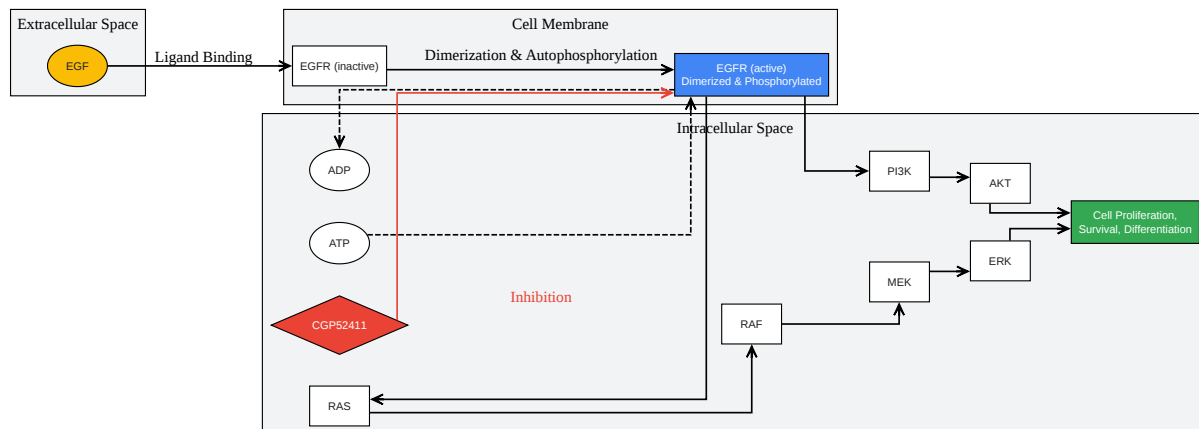
CGP52411, also known as 4,5-dianilinophthalimide (DAPH), is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Initially misidentified in some contexts due to nomenclature overlap with other research compounds, extensive evidence confirms its primary mechanism of action as an EGFR inhibitor. This targeted activity presents significant therapeutic opportunities, primarily in the fields of oncology and neurodegenerative diseases, specifically Alzheimer's disease. In oncology, **CGP52411** has demonstrated efficacy in inhibiting the proliferation of cancer cells that overexpress EGFR family protein-tyrosine kinases.[2] In the context of Alzheimer's disease, **CGP52411** has shown a remarkable ability to inhibit and even reverse the formation of neurotoxic amyloid-beta (A β 42) fibril aggregates and block the toxic influx of calcium ions into neuronal cells.[1] This technical guide provides a comprehensive overview of the core therapeutic applications of **CGP52411**, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized to ascertain its therapeutic potential.

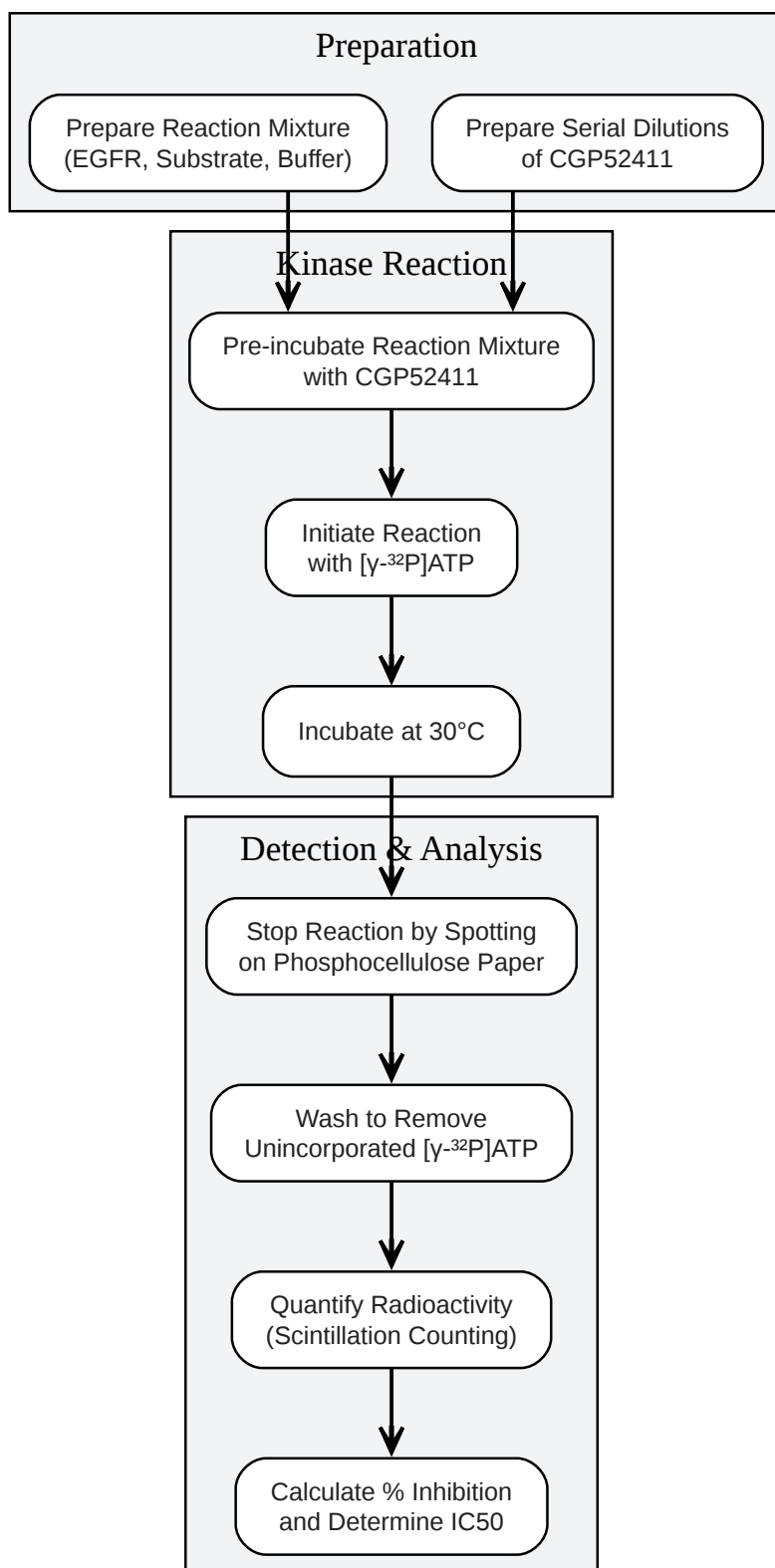
Core Mechanism of Action: EGFR Inhibition

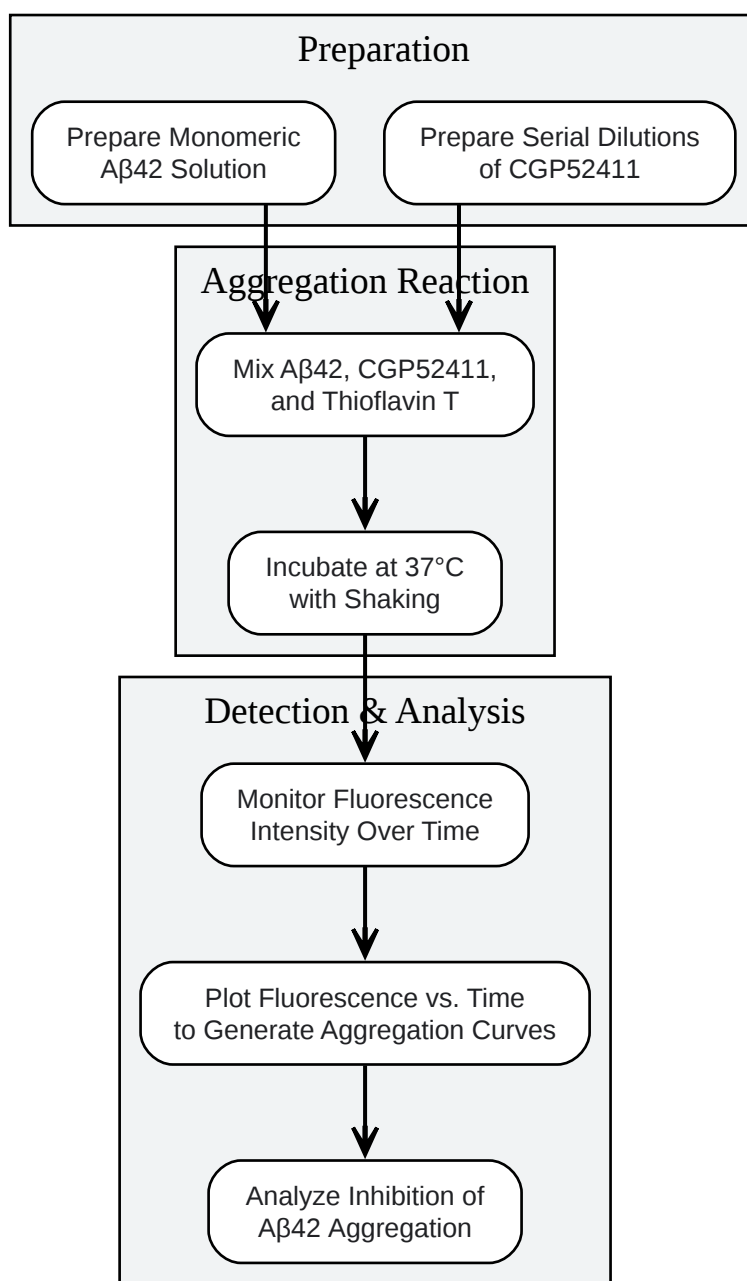
CGP52411 exerts its biological effects through the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR.[1] EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation initiates a cascade of

downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In various cancers, the overexpression or constitutive activation of EGFR leads to uncontrolled cell growth.[2] By blocking the ATP-binding site, **CGP52411** prevents EGFR autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

EGFR Signaling Pathway Inhibition by CGP52411







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